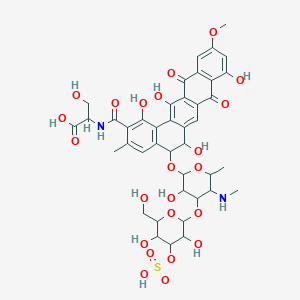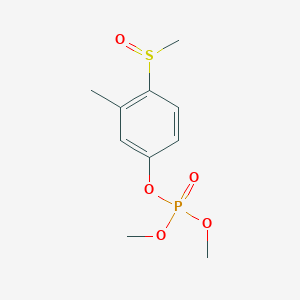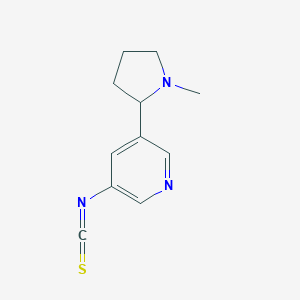
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine, also known as BITC, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC has been shown to possess several medicinal properties, including anticancer, anti-inflammatory, and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to activate the Nrf2/ARE pathway, which induces the expression of antioxidant and detoxification enzymes. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess several biochemical and physiological effects. In vitro studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has several advantages for lab experiments, including its low toxicity and high stability. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is also readily available and relatively inexpensive. However, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has some limitations for lab experiments, including its poor solubility in water and its short half-life in vivo.
Direcciones Futuras
There are several future directions for research on 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine. One area of research is the development of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine with other natural compounds or chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine and its potential use in the prevention and treatment of cancer and other diseases.
Métodos De Síntesis
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine can be synthesized by the reaction of 2-methylpyrrolidine with 2-chloro-5-isothiocyanatopyridine in the presence of a base such as sodium hydroxide. The reaction yields 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine as a yellow solid with a melting point of 117-119°C.
Aplicaciones Científicas De Investigación
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been extensively studied for its medicinal properties. In vitro and in vivo studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine possesses anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
Propiedades
Número CAS |
156577-11-6 |
|---|---|
Nombre del producto |
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine |
Fórmula molecular |
C11H13N3S |
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
3-isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H13N3S/c1-14-4-2-3-11(14)9-5-10(13-8-15)7-12-6-9/h5-7,11H,2-4H2,1H3 |
Clave InChI |
PCFYBKBQWQQVTD-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC(=CN=C2)N=C=S |
SMILES canónico |
CN1CCCC1C2=CC(=CN=C2)N=C=S |
Sinónimos |
(R,S)-5-isothiocyanonicotine 5-isothiocyanonicotine ISCN-N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



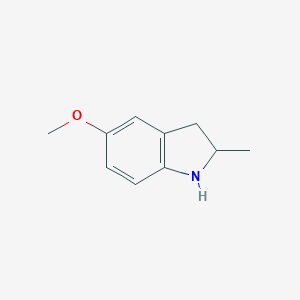
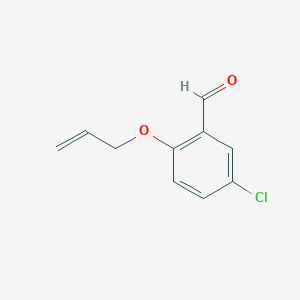
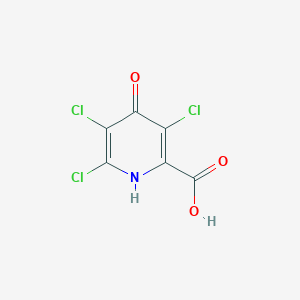
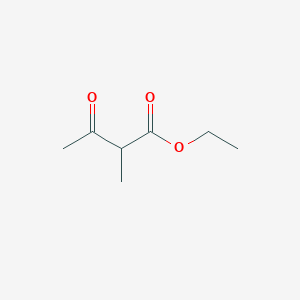
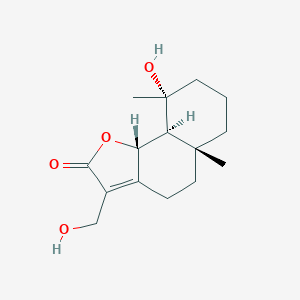
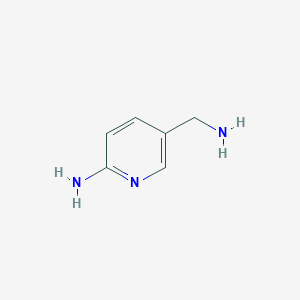
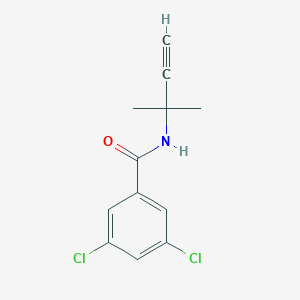
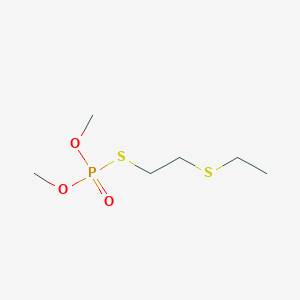
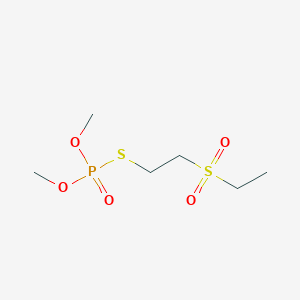

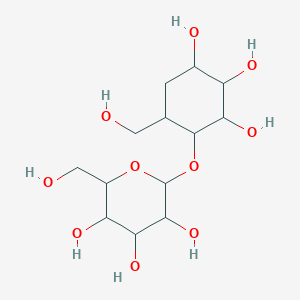
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
